Darovasertib - 1874276-76-2

Darovasertib

Catalog Number: EVT-255456
CAS Number: 1874276-76-2
Molecular Formula: C22H23F3N8O
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVP-LXS196, also known as darovasertib, is a potent pan-protein kinase C (PKC) inhibitor with high whole kinome selectivity []. This classification signifies its ability to inhibit multiple PKC isoforms, which are crucial enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis []. While its primary application in scientific research revolves around its potential as a treatment for uveal melanoma (UM), its pan-PKC inhibitory activity makes it a valuable tool for investigating PKC signaling pathways in various other contexts [].

Future Directions

Optimizing Treatment Regimens for MUM

Future research should focus on optimizing treatment regimens using NVP-LXS196, either as a monotherapy or in combination with other agents, to maximize its efficacy against MUM [].

Overview

Darovasertib, also known by its developmental code IDE196, is a novel therapeutic agent primarily developed for the treatment of metastatic uveal melanoma. This compound is a small molecular inhibitor specifically targeting protein kinase C, which plays a crucial role in the signaling pathways associated with this form of cancer. The activation of the protein kinase C and mitogen-activated protein kinase pathways is linked to the pathogenesis of uveal melanoma, particularly in cases with mutations in the G protein subunit alpha q and alpha 11 genes (GNAQ and GNA11) . Darovasertib has gained attention due to its potential efficacy and tolerability compared to other existing treatments.

Source

Darovasertib is being developed by Ideaya Biosciences, a precision medicine company focused on oncology therapeutics. The compound has received orphan drug designation from the U.S. Food and Drug Administration, emphasizing its significance in treating rare cancers such as uveal melanoma .

Classification

Darovasertib is classified as a first-in-class oral small molecule inhibitor of protein kinase C. It specifically targets both classical and novel isoforms of protein kinase C, making it distinct from other inhibitors that have been less effective or more toxic .

Synthesis Analysis

Methods

The synthesis of darovasertib involves several steps typical for small molecule drug development, focusing on optimizing its potency and selectivity for protein kinase C isoforms. While specific synthetic routes are proprietary, general approaches in synthesizing such compounds include:

  1. Building Blocks: Utilizing readily available chemical building blocks that can be modified to introduce various functional groups.
  2. Coupling Reactions: Employing coupling reactions to form the core structure of darovasertib, which includes a pyrazine backbone.
  3. Purification: Following synthesis, purification techniques such as chromatography are used to isolate the desired product from by-products.

Technical Details

The synthetic pathway may involve multiple reactions including amination, acylation, and cyclization reactions to achieve the final compound structure. The optimization of reaction conditions (temperature, solvents, catalysts) is crucial to enhance yield and purity.

Molecular Structure Analysis

Structure

Darovasertib has a complex molecular structure characterized by its active moieties that interact with protein kinase C. The chemical formula is C19H22F3N5OC_{19}H_{22}F_{3}N_{5}O, and its systematic name is 3-Amino-N-[3-(amino-4-methylpiperdin-1-yl)pyridine-2-yl]-6-[3-(trifluoromethyl)pyridine-2-yl]pyrazine-2-carboxamide .

Data

The molecular weight of darovasertib is approximately 393.41 g/mol. Its structural features include multiple aromatic rings and functional groups that facilitate binding to target proteins.

Chemical Reactions Analysis

Reactions

Darovasertib undergoes several key chemical reactions during its mechanism of action:

Technical Details

The inhibition mechanism involves competitive binding at the ATP-binding site of protein kinase C, which prevents phosphorylation events critical for signal transduction.

Mechanism of Action

Process

Darovasertib exerts its therapeutic effects primarily through the inhibition of protein kinase C pathways activated by mutations in GNAQ and GNA11 genes. The mechanism can be summarized as follows:

  1. Binding: Darovasertib binds selectively to novel isoforms of protein kinase C.
  2. Inhibition: This binding inhibits their enzymatic activity, leading to reduced phosphorylation of downstream targets.
  3. Signal Disruption: The disruption in signaling cascades inhibits cell growth and induces apoptosis in cancer cells harboring specific mutations .

Data

Clinical studies have demonstrated that darovasertib effectively reduces tumor viability in uveal melanoma models, indicating a robust mechanism against this malignancy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Reacts with biological targets (protein kinases) but remains inert under non-biological conditions.

Relevant data from pharmacokinetic studies indicate favorable absorption characteristics when administered orally .

Applications

Darovasertib is primarily investigated for its application in treating metastatic uveal melanoma but is also being explored for other cancers associated with GNAQ/GNA11 mutations, including:

  • Non-small cell lung cancer
  • Colorectal cancer
  • Cutaneous melanoma
  • Potential future applications in Sturge-Weber syndrome and hepatocellular carcinoma .

The ongoing clinical trials are assessing its efficacy in combination therapies, aiming to establish darovasertib as a pivotal treatment option for patients with these challenging malignancies .

Pharmacological Mechanisms of Darovasertib in Oncogenic Pathways

Protein Kinase C (PKC) Inhibition: Isoform Selectivity and Binding Kinetics

Darovasertib (IDE196, NVP-LXS196) is a potent, orally bioavailable pan-PKC inhibitor targeting both conventional (α, β) and novel (δ, ε, η, θ) PKC isoforms. Its mechanism involves competitive binding to the ATP-binding pocket of PKC enzymes, exhibiting sub-nanomolar to low-nanomolar inhibitory activity (IC₅₀ = 0.4–1.3 nM for PKCα/δ/θ) [2] [8]. Structural optimization yielded a >100-fold selectivity over other kinases, minimizing off-target effects. Unlike earlier PKC inhibitors (e.g., sotrastaurin), darovasertib’s pyridine-imidazopyridine core enables high-affinity binding through hydrogen bonding with Cys-499 in PKCδ’s hinge region, conferring sustained target suppression [2] [9].

Table 1: Darovasertib's Inhibitory Activity Against PKC Isoforms

PKC IsoformIC₅₀ (nM)Classification
PKCα0.4Conventional
PKCβ1.1Conventional
PKCδ0.7Novel
PKCε1.3Novel
PKCη0.9Novel
PKCθ0.5Novel

Preclinical models demonstrate that darovasertib achieves complete suppression of phosphorylated MARCKS (a downstream PKC substrate) at 300 mg BID dosing, confirming target engagement in uveal melanoma xenografts [8] [9].

Modulation of Gαq/11-Mediated Signaling Cascades

Approximately 90% of uveal melanomas harbor activating mutations in GNAQ or GNA11, genes encoding α-subunits of Gq-proteins. These mutations drive constitutive activation of phospholipase Cβ (PLCβ), triggering diacylglycerol (DAG) accumulation and subsequent PKC pathway hyperactivation [3] [9]. Darovasertib disrupts this oncogenic axis by:

  • Blocking PKC-mediated phosphorylation of RasGRP3, a guanine exchange factor linking Gq signaling to RAS/MAPK activation.
  • Reducing transcription of cell-cycle regulators (e.g., cyclin D1), inducing G1-phase arrest in GNAQ/11-mutant cell lines [2] [8].In metastatic uveal melanoma (MUM) patients, darovasertib monotherapy achieved a disease control rate of 78% (66.7% stable disease + 11.1% partial responses) at 300 mg BID, validating Gq-PKC pathway dependency [8] [9].

Synergistic Interactions with MAPK Pathway Inhibitors

PKC inhibition alone insufficiently induces apoptosis in uveal melanoma due to compensatory MAPK pathway activation. Darovasertib synergizes with agents targeting parallel nodes:

  • MEK Inhibition (Binimetinib): Combined PKC/MEK blockade suppresses ERK phosphorylation more profoundly than either agent alone. Phase Ib/II trials show enhanced tumor regression in MUM [3] [4].
  • c-MET Inhibition (Crizotinib): The hepatocyte growth factor (HGF)/c-MET axis activates MAPK in liver metastases. Darovasertib + crizotinib achieved a 31% objective response rate in HLA-A*02:01-negative MUM patients, bypassing limitations of immunotherapy [6] [9].

Table 2: Synergistic Efficacy of Darovasertib Combinations in Clinical Trials

CombinationPatient PopulationResponse RateReference
Darovasertib + Crizotinib1L HLA-A*02:01-negative MUM31% ORR [6] [9]
Darovasertib + BinimetinibMetastatic UMUnder evaluation [3] [4]

Mechanistically, co-inhibition reduces feedback reactivation of ERK and diminishes survival signals from the tumor microenvironment [9].

Comparative Pharmacology with Other PKC Inhibitors

Darovasertib’s pharmacologic advantages over first-generation PKC inhibitors include:

  • Enhanced Potency: 10-fold lower IC₅₀ against PKCδ vs. sotrastaurin (AEB071; IC₅₀ = 6 nM) [3] [8].
  • Reduced Off-Target Toxicity: Minimal inhibition of VEGFR2 or PKCζ (atypical isoform), avoiding hypertension and immunosuppression associated with enzastaurin [4] [9].
  • Superior Tumor Regression: In the 92.1 UM xenograft model, darovasertib induced tumor regression at sub-MTD doses, whereas sotrastaurin achieved only disease stabilization [8] [9].

Table 3: Comparison of PKC Inhibitors in Uveal Melanoma

ParameterDarovasertibSotrastaurin (AEB071)Enzastaurin
Isoform CoveragePan-conventional/novelPan-conventional/novelPrimarily PKCβ
SelectivityHigh kinome-wideModerateLow (VEGFR2 inhibition)
Clinical ORR (Monotherapy)11.1%3%Not established
Key LimitationTransient hypotensionGastrointestinal toxicityHypertensive effects

Structural refinements in darovasertib, including a trifluoromethyl-pyridine group, improve metabolic stability and CNS penetration, potentially addressing leptomeningeal metastases [2] [9].

Properties

CAS Number

1874276-76-2

Product Name

Darovasertib

IUPAC Name

3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide

Molecular Formula

C22H23F3N8O

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34)

InChI Key

XXJXHXJWQSCNPX-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N

Canonical SMILES

CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.